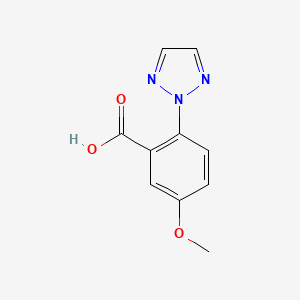
9,10-dimethoxy-2-(2,4,6-trimethylanilino)-6,7-dihydropyrimido6,1-aisoquinolin-4-one?
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-dimethoxy-2-(2,4,6-trimethylanilino)-6,7-dihydropyrimido6,1-aisoquinolin-4-one? is a complex organic compound with a molecular formula of C23H25N3O3. This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-dimethoxy-2-(2,4,6-trimethylanilino)-6,7-dihydropyrimido6,1-aisoquinolin-4-one? typically involves multiple steps. One common method includes the acylation of nitroaniline with chloroacetyl chloride, followed by Finkelstein displacement with iodide and coupling with mesitylamine. The key step involves the reduction of the amide carbonyl group using borane-dimethyl sulfide complex (BH3·S(CH3)2), and finally, the construction of the isoquinoline ring through reaction with trimethyl orthoformate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.
化学反応の分析
Types of Reactions
9,10-dimethoxy-2-(2,4,6-trimethylanilino)-6,7-dihydropyrimido6,1-aisoquinolin-4-one? can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring positions, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various amines.
科学的研究の応用
9,10-dimethoxy-2-(2,4,6-trimethylanilino)-6,7-dihydropyrimido6,1-aisoquinolin-4-one? has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical compound due to its structural similarity to other bioactive isoquinolines.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 9,10-dimethoxy-2-(2,4,6-trimethylanilino)-6,7-dihydropyrimido6,1-aisoquinolin-4-one? involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are still ongoing .
類似化合物との比較
Similar Compounds
Praziquantel: 2-(cyclohexylcarbonyl)-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one.
Benzimidazo[2,1-a]isoquinolin-6(5H)-one: A structurally unique class of tetracyclic N-heterocycles.
Uniqueness
9,10-dimethoxy-2-(2,4,6-trimethylanilino)-6,7-dihydropyrimido6,1-aisoquinolin-4-one? is unique due to its specific substitution pattern and the presence of the mesitylamino group, which imparts distinct chemical and biological properties compared to other isoquinoline derivatives .
特性
分子式 |
C23H25N3O3 |
|---|---|
分子量 |
391.5 g/mol |
IUPAC名 |
9,10-dimethoxy-2-(2,4,6-trimethylanilino)-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one |
InChI |
InChI=1S/C23H25N3O3/c1-13-8-14(2)22(15(3)9-13)24-21-12-18-17-11-20(29-5)19(28-4)10-16(17)6-7-26(18)23(27)25-21/h8-12H,6-7H2,1-5H3,(H,24,25,27) |
InChIキー |
FJVQNSDTSROABN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)NC2=NC(=O)N3CCC4=CC(=C(C=C4C3=C2)OC)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















